N-Benzyl-5-methylheptan-1-amine

Lipophilicity Physicochemical Property Drug Design

N-Benzyl-5-methylheptan-1-amine (CAS 193287-81-9) is a secondary amine within the N-benzyl-N-alkylamine class, characterized by a benzyl group attached to a 5-methylheptan-1-amine backbone. The compound has a molecular formula of C₁₅H₂₅N and a molecular weight of 219.37 g/mol.

Molecular Formula C15H25N
Molecular Weight 219.37 g/mol
CAS No. 193287-81-9
Cat. No. B12552545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-5-methylheptan-1-amine
CAS193287-81-9
Molecular FormulaC15H25N
Molecular Weight219.37 g/mol
Structural Identifiers
SMILESCCC(C)CCCCNCC1=CC=CC=C1
InChIInChI=1S/C15H25N/c1-3-14(2)9-7-8-12-16-13-15-10-5-4-6-11-15/h4-6,10-11,14,16H,3,7-9,12-13H2,1-2H3
InChIKeyDBBKQRHEXFYXIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5-methylheptan-1-amine (CAS 193287-81-9): Chemical Class and Physicochemical Baseline for Research Procurement


N-Benzyl-5-methylheptan-1-amine (CAS 193287-81-9) is a secondary amine within the N-benzyl-N-alkylamine class, characterized by a benzyl group attached to a 5-methylheptan-1-amine backbone. The compound has a molecular formula of C₁₅H₂₅N and a molecular weight of 219.37 g/mol [1]. It is listed as an intermediate in the synthesis of cereblon (CRBN) ubiquitination inhibitors and PROTAC molecules, indicating its utility as a synthetic building block in targeted protein degradation research [2].

Why N-Benzyl-5-methylheptan-1-amine Cannot Be Replaced by Generic N-Benzylalkylamines in Research and Synthesis


Substituting N-Benzyl-5-methylheptan-1-amine with a generic N-benzylalkylamine is inadvisable due to the compound's specific structural features—the 5-methyl substitution on the heptane chain and the precise N-benzyl secondary amine motif—which confer distinct physicochemical properties and synthetic utility. The combination of a branched alkyl chain and a benzyl group modulates lipophilicity (LogP 4.38) and molecular topology, directly influencing reactivity, solubility, and binding interactions that are not replicated by linear or differently branched analogs [1]. In medicinal chemistry, the benzylamine scaffold serves as a privileged pharmacophore, but subtle changes in alkyl chain length or branching can ablate or invert biological activity, as observed in structure-activity relationship (SAR) studies of related N-benzylamine derivatives [2].

Quantitative Differentiation Evidence: N-Benzyl-5-methylheptan-1-amine vs. Closest Structural Analogs


Lipophilicity (LogP) Comparison with Linear and Unbranched N-Benzylheptan-1-amine Analogs

N-Benzyl-5-methylheptan-1-amine exhibits a calculated LogP of 4.38, which is higher than that of its unbranched analog N-benzylheptan-1-amine (LogP 4.14) [1]. The presence of the 5-methyl group increases hydrophobic surface area and reduces solvent exposure, a structural feature that can enhance membrane permeability and influence compound partitioning in biphasic systems [2].

Lipophilicity Physicochemical Property Drug Design

Molecular Topology and PSA Differential Relative to Non-Branched Analog

The topological polar surface area (TPSA) of N-Benzyl-5-methylheptan-1-amine is 12.03 Ų, identical to that of N-benzylheptan-1-amine [1]. However, the increased molecular weight (219.37 vs. 205.34 g/mol) and the presence of eight rotatable bonds in the branched chain confer distinct conformational flexibility and molecular volume, which can influence protein binding and solubility [2]. The branched structure may reduce crystal packing efficiency, potentially leading to lower melting points and altered solid-state stability compared to linear analogs.

Topological Polar Surface Area Physicochemical Property Bioavailability

Synthetic Utility as a Key Intermediate in Cereblon E3 Ligase Inhibitors and PROTACs

N-Benzyl-5-methylheptan-1-amine is specifically claimed as a synthetic intermediate in the preparation of cereblon (CRBN) E3 ubiquitin ligase inhibitors and monofunctional synthetic intermediates for PROTAC molecules [1]. This is a defined, high-value application that is not claimed for unbranched or differently substituted N-benzylamines. The compound's exact structure is required for the synthesis of Formula I compounds described in US20220388978A1, which are designed for targeted protein degradation applications in oncology [1].

Targeted Protein Degradation PROTAC Cereblon Ligands

N-Benzyl-5-methylheptan-1-amine: Evidence-Backed Procurement Scenarios for Research and Development


Synthesis of Cereblon E3 Ligase Modulators and PROTAC Molecules

Procurement of N-Benzyl-5-methylheptan-1-amine is required for the synthesis of cereblon (CRBN) ubiquitination inhibitors and monofunctional synthetic intermediates for PROTAC molecules, as detailed in US20220388978A1 [1]. The exact structure is necessary to achieve the final Formula I compounds; alternative N-benzylamines would not produce the desired regio- or stereochemical outcomes. This scenario applies to academic and industrial laboratories engaged in targeted protein degradation research.

Structure-Activity Relationship (SAR) Studies of N-Benzyl-N-alkylamine Pharmacophores

The compound's unique 5-methyl branched heptyl chain and benzyl substitution provide a distinct molecular topology (LogP 4.38, 8 rotatable bonds) for exploring SAR in N-benzylamine pharmacophores [1][2]. It serves as a specific reference point for investigating how alkyl chain branching influences receptor binding affinity, functional activity, and physicochemical properties in neuropharmacology or anti-inflammatory research, as inferred from class-level studies of benzylamine derivatives .

Physicochemical Benchmarking for Lipophilic Secondary Amines

With a calculated LogP of 4.38 and TPSA of 12.03 Ų, this compound can be used as a physicochemical benchmark in studies correlating lipophilicity with membrane permeability, metabolic stability, or solubility [1][2]. Its properties are distinct from linear analogs (e.g., N-benzylheptan-1-amine, LogP 4.14), making it a valuable comparator for computational and experimental ADME investigations.

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